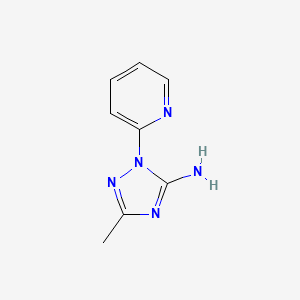![molecular formula C6H11NO4 B13464086 Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is a chemical compound with the molecular formula C6H11NO4. It is a derivative of glycine, an amino acid, and is characterized by the presence of a methyl ester group. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) typically involves the esterification of glycine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) involves similar steps but on a larger scale. The process may include additional purification steps such as distillation or chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Glycine and methanol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of amino acid metabolism and protein synthesis.
Medicine: As a potential therapeutic agent due to its structural similarity to glycine.
Industry: In the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to glycine, which is an important neurotransmitter and a building block for proteins. The compound may also interact with enzymes involved in amino acid metabolism, influencing their activity and function.
類似化合物との比較
Similar Compounds
Glycine: The parent amino acid from which Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is derived.
Alanine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester: A similar compound with an alanine backbone instead of glycine.
Serine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester: Another similar compound with a serine backbone.
Uniqueness
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is unique due to its specific structure, which combines the properties of glycine with the reactivity of an ester group. This makes it a versatile compound for various chemical reactions and research applications.
特性
分子式 |
C6H11NO4 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
methyl 2-[[(2R)-2-hydroxypropanoyl]amino]acetate |
InChI |
InChI=1S/C6H11NO4/c1-4(8)6(10)7-3-5(9)11-2/h4,8H,3H2,1-2H3,(H,7,10)/t4-/m1/s1 |
InChIキー |
UVXPEBUDYTWIPG-SCSAIBSYSA-N |
異性体SMILES |
C[C@H](C(=O)NCC(=O)OC)O |
正規SMILES |
CC(C(=O)NCC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


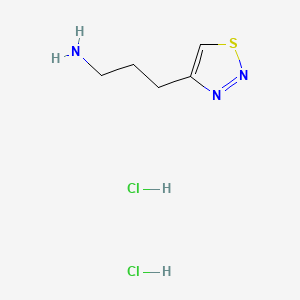
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)

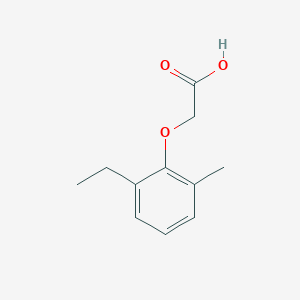
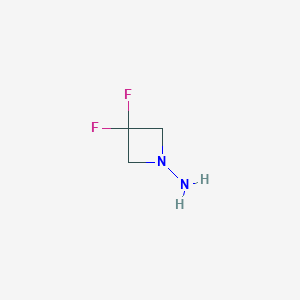

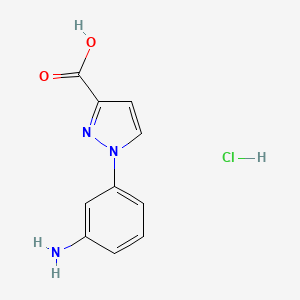
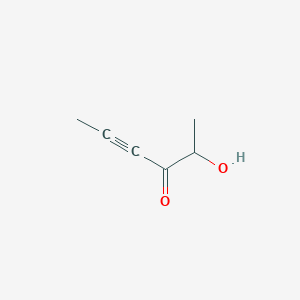
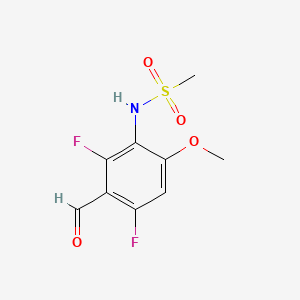
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
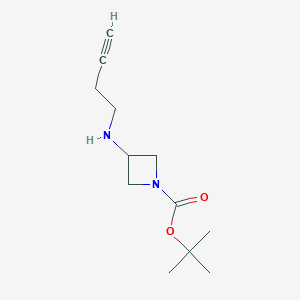
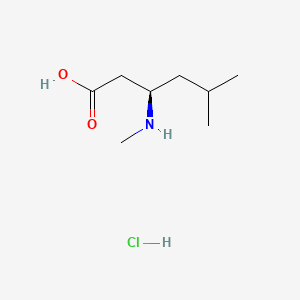
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)
